![molecular formula C12H18O5 B2477863 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid CAS No. 2177264-83-2](/img/structure/B2477863.png)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid is a useful research compound. Its molecular formula is C12H18O5 and its molecular weight is 242.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liquid-Liquid Extraction of Carboxylic Acids
Carboxylic acids are crucial in producing bio-based plastics through fermentative routes, with liquid-liquid extraction (LLX) being a primary technology for recovering carboxylic acids from diluted aqueous streams. The review by Sprakel and Schuur (2019) discusses solvent developments for LLX of carboxylic acids, highlighting the use of ionic liquids and improvements in traditional solvent systems for acid extractions, providing insights into solvent selection and regeneration strategies to enhance the economic feasibility of the process Sprakel & Schuur, 2019.
Biocatalyst Inhibition by Carboxylic Acids
Jarboe et al. (2013) review the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in fermentative production of these acids. The study explores metabolic engineering strategies to increase microbial robustness against the inhibitory effects of carboxylic acids, which are also used as food preservatives due to their potency as microbial inhibitors Jarboe et al., 2013.
Carboxylic Acid Vapors and Corrosion of Copper
Bastidas and La Iglesia (2007) provide a comprehensive review of the corrosive effects of low molecular weight carboxylic acid vapors, such as formic, acetic, and propionic acids, on copper. The study emphasizes the environmental presence of these acids and their significant contribution to rain acidity, highlighting the need for understanding their impact on industrial and cultural heritage materials Bastidas & La Iglesia, 2007.
Cinnamic Acid Derivatives as Anticancer Agents
A review by De et al. (2011) focuses on cinnamic acid and its derivatives, which have been explored for their anticancer potentials. The study reviews the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, indicating the chemical versatility and medicinal relevance of carboxylic acid derivatives De et al., 2011.
Properties
IUPAC Name |
4,9,12-trioxadispiro[4.2.48.25]tetradecane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c13-10(14)9-1-2-11(17-9)3-5-12(6-4-11)15-7-8-16-12/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGNOFJKWKAXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)OC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
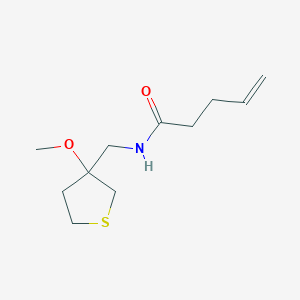
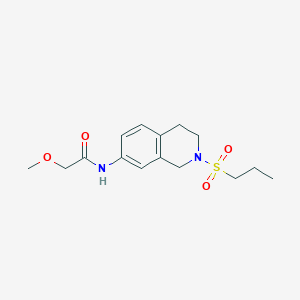
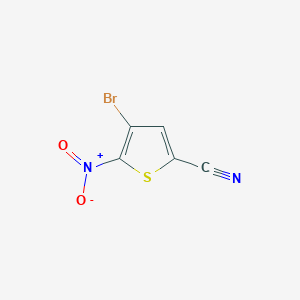
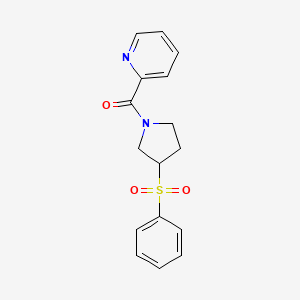
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)
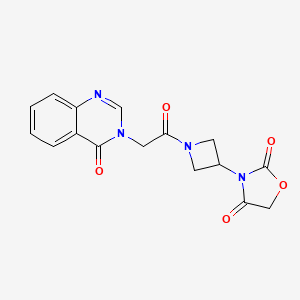
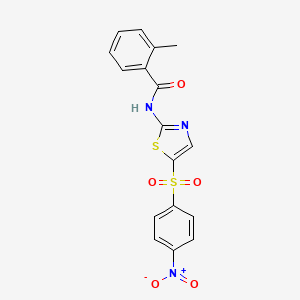
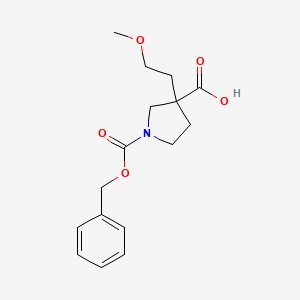
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)
![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)
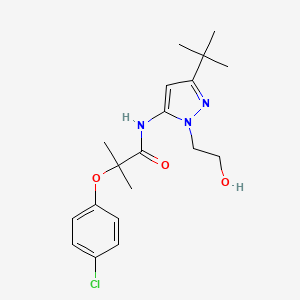
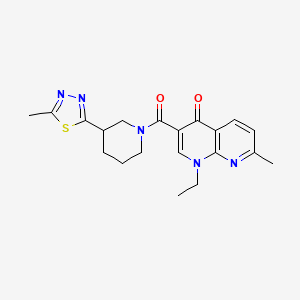
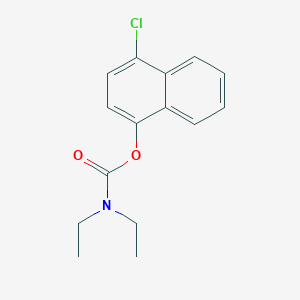
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)
